2-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-5-amine
Overview
Description
“2-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-5-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves reactions with diketones and urotropine in the presence of ammonium acetate . Another method involves the reaction of 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with some 2-chloro-N-(thiazol-2-yl)acetamide compounds .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
Imidazole-containing compounds are known to undergo a variety of chemical reactions. For instance, they can react with 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to form 1,2,4-trisubstituted 1H-imidazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the yield, melting point, and IR spectrum can be obtained through experimental procedures .Scientific Research Applications
Heterocyclic Synthesis
- Researchers have developed methods for synthesizing pyrimidine-linked heterocyclic compounds, including derivatives related to "2-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-5-amine", which exhibit significant insecticidal and antibacterial potential. These compounds have been synthesized through microwave irradiative cyclocondensation, demonstrating their utility in developing antimicrobial agents (Deohate & Palaspagar, 2020).
Antimicrobial Activity
- Novel cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines have been synthesized, showing pronounced antimicrobial properties. The presence of a 3,5-dimethyl-1H-pyrazol-1-yl moiety has been found crucial for antimicrobial activity, indicating the potential of these compounds in therapeutic applications (Sirakanyan et al., 2021).
Antifungal Effects
- Certain derivatives containing the pyrimidine structure have shown to be effective against fungi such as Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents. This underlines the importance of structural modifications in enhancing biological activity (Jafar et al., 2017).
Diverse Biological Activities
- A divergent synthesis approach for substituted 2-aminoimidazoles from 2-aminopyrimidines has been reported, showcasing the versatility of pyrimidine derivatives in generating biologically active molecules. This method involves cleavage and rearrangement processes, highlighting the chemical flexibility and potential for creating compounds with diverse biological activities (Ermolat'ev & Van der Eycken, 2008).
Future Directions
The future directions in the research of imidazole-containing compounds could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications . Additionally, research could focus on obtaining novel compounds for use in efficient therapies of various diseases .
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with various targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment .
Properties
IUPAC Name |
2-(4,5-dimethylimidazol-1-yl)pyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-7(2)14(5-13-6)9-11-3-8(10)4-12-9/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZSRIZWRLNLGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC=C(C=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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